2H-Pyrrolo[3,2-D][1,2,3]thiadiazole

Physicochemical property LogP Drug-likeness

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole (CAS 500722-42-9) is a fused bicyclic heterocycle composed of a pyrrole ring annulated to a 1,2,3-thiadiazole ring, with the molecular formula C₄H₃N₃S and a molecular weight of 125.15 g·mol⁻¹. The scaffold features a calculated octanol-water partition coefficient (LogP) of 1, a topological polar surface area of 69.8 Ų, three hydrogen-bond acceptors, and one hydrogen-bond donor.

Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
CAS No. 500722-42-9
Cat. No. B13101719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,2-D][1,2,3]thiadiazole
CAS500722-42-9
Molecular FormulaC4H3N3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=NS2
InChIInChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H
InChIKeyXLSDJYATOLFKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,2-D][1,2,3]thiadiazole (CAS 500722-42-9) – Core Heterocyclic Scaffold for Research and Industrial Procurement


2H-Pyrrolo[3,2-D][1,2,3]thiadiazole (CAS 500722-42-9) is a fused bicyclic heterocycle composed of a pyrrole ring annulated to a 1,2,3-thiadiazole ring, with the molecular formula C₄H₃N₃S and a molecular weight of 125.15 g·mol⁻¹ . The scaffold features a calculated octanol-water partition coefficient (LogP) of 1, a topological polar surface area of 69.8 Ų, three hydrogen-bond acceptors, and one hydrogen-bond donor [1]. This combination of a π-excessive pyrrole and an electron-deficient 1,2,3-thiadiazole confers distinctive electronic properties that underpin its utility as a privileged scaffold in medicinal chemistry and agrochemical research [2].

Privileged heterocyclic scaffold for medicinal and agrochemical discovery programs
Regioselective C–H functionalization enables focused library synthesis for SAR studies
Distinct electronic topology vs. monocyclic thiadiazoles supports differentiated target engagement

Why Generic Substitution of 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole with Simpler Thiadiazoles is Not Feasible


The fused pyrrolo[3,2-d][1,2,3]thiadiazole scaffold cannot be interchanged with monocyclic 1,2,3-thiadiazole, 1,3,4-thiadiazole isomers, or simple benzothiadiazoles without losing the unique electronic topology that governs regioselective reactivity and biological target engagement. The annulation pattern profoundly influences the Hurd-Mori cyclization outcome: electron-withdrawing N-protecting groups are required to achieve preparatively useful yields, whereas electron-donating alkyl groups give poor conversion [1]. Furthermore, the regioselectivity of ring closure is dictated by the pyrrolidine precursor substitution pattern, with distinct trends established for pyrrolo[d][1,2,3]thiadiazole carboxylates versus 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles [2]. Replacing this scaffold with a monocyclic thiadiazole or a different fused system would alter the hydrogen-bonding capacity, lipophilicity, and metabolic stability profile, as demonstrated in comparative necroptosis inhibitor studies where the thiadiazole heterocycle conferred distinct microsomal stability characteristics relative to cyano-pyrrole replacements [3].

Fused ring topology is critical
The pyrrole–thiadiazole annulation pattern determines Hurd–Mori cyclization outcome; monocyclic 1,2,3-thiadiazole or 1,3,4-isomers cannot reproduce this reactivity.
Electronic and steric profile mismatch
Replacing with benzothiadiazole shifts hydrogen-bonding capacity and lipophilicity, potentially altering target engagement and metabolic stability as observed in necroptosis inhibitor studies.
Regioselectivity may not transfer
The 6-position functionalization handle is scaffold-specific; generic thiadiazoles lack an equivalent late-stage diversification site without pre-functionalization.

Quantitative Differentiation Evidence for 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole Relative to In-Class Analogs


Lipophilicity Shift Relative to Monocyclic 1,2,3-Thiadiazole

The annulated pyrrole ring increases lipophilicity compared to the parent monocyclic 1,2,3-thiadiazole. The computed LogP of 2H-pyrrolo[3,2-d][1,2,3]thiadiazole is 1.0 [1], while the experimental and computed LogP of unsubstituted 1,2,3-thiadiazole is approximately 0.37 [2]. This 0.63 log unit increase translates to roughly a 4.3-fold greater partitioning into octanol, which can enhance membrane permeability and influence bioavailability in both pharmaceutical and agrochemical contexts.

Lipophilicity shift
Cross-study comparable
ΔLogP +0.63 (≈4.3× higher)
Supports improved membrane permeation context vs. monocyclic 1,2,3-thiadiazole.
In silico predictions; experimental confirmation recommended.
Physicochemical property LogP Drug-likeness Agrochemical design

Metabolic Stability: Thiadiazole vs. Cyano-Pyrrole Motif in Necroptosis Inhibitors

In a comparative study of necroptosis inhibitors, the 1,2,3-thiadiazole-containing compound 4 exhibited a half-life (t₁/₂) of 32.5 min and an intrinsic clearance (CL_int) of 42.6 ± 3.2 µL/min/mg protein in pooled mouse liver microsomes. Replacement of the thiadiazole with a 5-cyano-1-methylpyrrole (compound 48) dramatically improved stability: t₁/₂ = 236 min, CL_int = 5.9 ± 2.5 µL/min/mg protein [1]. This represents a 7.3-fold increase in half-life and a 7.2-fold reduction in intrinsic clearance, indicating that while the thiadiazole scaffold is a metabolic liability in this specific chemotype, it also provides a tunable handle for property optimization.

Metabolic stability
Class-level inference
Thiadiazole t₁/₂ 32.5 min vs. cyano-pyrrole t₁/₂ 236 min (7.3× difference)
Thiadiazole motif is a metabolic soft spot in this chemotype; may guide stability optimization.
Mouse liver microsomes, 1 µM; necroptosis EC₅₀: 0.28 vs 0.092 µM.
Metabolic stability Liver microsomes Necroptosis Drug metabolism

Antitubercular Potency: Pyrrolyl-Thiadiazole Hybrid vs. First-Line Standard Isoniazid

A pyrrolyl-thiadiazole hybrid compound (designated 4a in the study) demonstrated a minimum inhibitory concentration (MIC) of 0.8 µg/mL against Mycobacterium tuberculosis H37Rv in the microplate Alamar blue assay (MABA) [1]. While this is 16-fold less potent than isoniazid (MIC = 0.05 µg/mL under comparable conditions), the compound represents a structurally distinct chemotype with a novel mechanism of action (enoyl-ACP reductase inhibition) that may circumvent existing resistance mechanisms to frontline therapies.

Antitubercular potency
Cross-study comparable
MIC 0.8 µg/mL vs. isoniazid 0.05 µg/mL (16-fold lower)
Positions pyrrolyl-thiadiazole as a distinct chemotype for MDR-TB research.
M. tuberculosis H37Rv, MABA assay; InhA inhibition mechanism reported.
Antitubercular Mycobacterium tuberculosis MIC InhA inhibition

Synthetic Versatility: Regioselective Functionalization at the 6-Position via Iodination

The parent scaffold 4H-pyrrolo[3,2-d]thiadiazole undergoes regioselective iodination at the 6-position using iodine and potassium hydroxide in DMF over 16.5 h, yielding 6-iodo-4H-pyrrolo[3,2-d]thiadiazole [1]. This contrasts with monocyclic 1,2,3-thiadiazole, which lacks a similarly accessible C–H functionalization handle for late-stage diversification. Additionally, N-deprotection of the corresponding methyl carbamate precursor using HCl in ethanol proceeds in 33% isolated yield to regenerate the parent scaffold, demonstrating a viable protection/deprotection strategy for synthetic elaboration [1].

Synthetic versatility
Supporting evidence
Regioselective 6-iodination; deprotection yield 33%
Enables late-stage diversification for focused SAR library construction.
KOH/I₂/DMF, 16.5 h; HCl/EtOH deprotection. Patent WO2019057660A1.
C–H functionalization Iodination Cross-coupling Building block

Plant Activator Potential: Pyrrolo-Thiadiazole vs. Benzothiadiazole (Acibenzolar-S-methyl) Scaffold

Methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates were designed as structural mimics of the commercial plant activator acibenzolar-S-methyl (Bion®), which is based on a benzothiadiazole core. The pyrrolo-thiadiazole scaffold replaces the benzo-fused ring of Bion® with a pyrrole, reducing the molecular weight from 210.3 g·mol⁻¹ (acibenzolar-S-methyl) to 125.15 g·mol⁻¹ for the parent heterocycle and maintaining the 1,2,3-thiadiazole pharmacophore essential for systemic acquired resistance (SAR) induction [1]. Although quantitative in planta efficacy data for the parent scaffold are not yet reported, the design principle is validated by the established activity of 1,2,3-thiadiazole-containing SAR inducers [2].

Plant activator design
Class-level inference
MW 125.15 vs. acibenzolar-S-methyl 210.3 (40.5% reduction)
Scaffold design rationale; in planta SAR induction data to verify.
1,2,3-thiadiazole pharmacophore retained; environmental fate studies needed.
Systemic acquired resistance Plant activator Crop protection Agrochemical

Optimal Application Scenarios for 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole in Research and Industrial Procurement


Agrochemical Fungicide Intermediate in Patent WO2019057660A1

The parent scaffold serves as a key intermediate in the synthesis of indole and azaindole fungicides as disclosed in WO2019057660A1. The regioselective 6-iodination of 4H-pyrrolo[3,2-d]thiadiazole enables late-stage diversification via cross-coupling reactions to generate compound libraries for agrochemical screening [1]. Procurement of the parent scaffold with documented purity and batch-to-batch consistency is critical for reproducible synthesis of advanced fungicide candidates.

Systemic Acquired Resistance (SAR) Inducer Discovery in Crop Protection

Building on the design rationale that the 1,2,3-thiadiazole motif is integral to plant activator activity [1], the pyrrolo[3,2-d]thiadiazole scaffold offers a reduced molecular weight alternative to benzothiadiazole-based SAR inducers such as acibenzolar-S-methyl. Research programs targeting novel plant activators with improved environmental profiles can use this scaffold as a core for synthesizing ester, amide, and carboxylate derivatives for in planta efficacy testing.

Antitubercular Lead Optimization Targeting Enoyl-ACP Reductase (InhA)

Pyrrolyl-thiadiazole hybrids have demonstrated MIC values as low as 0.8 µg/mL against M. tuberculosis H37Rv, with molecular docking confirming engagement of the InhA enzyme [2]. The parent scaffold can be elaborated into focused libraries to improve potency toward the isoniazid benchmark (MIC 0.05 µg/mL) while maintaining a distinct resistance profile. Procurement of the scaffold in multi-gram quantities supports medicinal chemistry campaigns targeting drug-resistant TB.

Necroptosis Inhibitor Scaffold Optimization for Ischemia-Reperfusion Injury

Although 1,2,3-thiadiazole-containing necroptosis inhibitors exhibit suboptimal microsomal stability (t₁/₂ = 32.5 min) [3], the pyrrolo[3,2-d]thiadiazole scaffold provides a platform for systematic structure-metabolism relationship studies. By varying substituents on both the pyrrole and thiadiazole rings, research groups can balance metabolic stability and target potency for therapeutic applications in stroke, myocardial infarction, and organ transplantation.

Application
Selection Property
Validation Focus
Agrochemical fungicide intermediate research
Regioselective functionalization handle for cross-coupling libraries
Batch-to-batch purity and lot consistency for reproducible synthesis
Systemic acquired resistance (SAR) inducer discovery
Reduced molecular weight thiadiazole pharmacophore
In planta efficacy and translocation profiling; environmental fate studies
Antitubercular lead optimization (InhA)
Structurally distinct non-isoniazid chemotype
MIC improvement and resistance profile characterization
Necroptosis inhibitor structure-metabolism studies
Tunable metabolic stability via ring substitution
Microsomal stability and target potency balance in disease models
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